rac Toltrazuril-d3 Sulfoxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

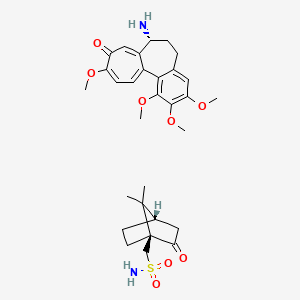

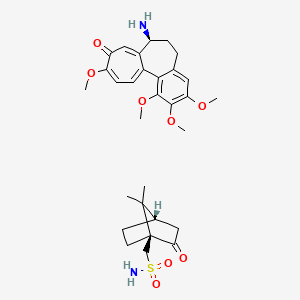

rac Toltrazuril-d3 Sulfoxide: is an organic compound with the chemical formula C18H11D3F3O5S and a molecular weight of 444.4 g/mol . It is a deuterated derivative of toltrazuril sulfoxide, which is used as an antiparasitic agent. This compound appears as a colorless to pale yellow crystalline powder and is soluble in organic solvents such as methanol and dichloromethane .

Applications De Recherche Scientifique

rac Toltrazuril-d3 Sulfoxide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry

- Used as a reference standard in analytical chemistry for the quantification of toltrazuril and its metabolites in food samples .

Biology

Medicine

Industry

Mécanisme D'action

Target of Action

Rac Toltrazuril-d3 Sulfoxide, a derivative of Toltrazuril, is an antiprotozoal agent . Its primary targets are intracellular developmental stages of various protozoa, including stages of schizogony and gametogony . These stages are crucial for the life cycle of the protozoa, and by targeting them, the compound can effectively disrupt the growth and proliferation of these organisms .

Mode of Action

This compound interacts with its targets by undergoing metabolic transformations within the organism. Initially, it is converted into a short-lived intermediary metabolite, Toltrazuril Sulfoxide (TZR-SO) . This is then further metabolized to form the reactive Toltrazuril Sulfone (TZR-SO2) . TZR-SO2 is the active form of the drug that exerts the antiprotozoal effects .

Biochemical Pathways

The conversion of this compound to TZR-SO and subsequently to TZR-SO2 involves enzymatic reactions in the metabolic pathways of the host organism

Pharmacokinetics

Following oral administration, this compound is well absorbed and rapidly converted to TZR-SO, which is then metabolized to TZR-SO2 . The mean plasma concentrations of TZR peak at around 4-5 hours post-dose . TZR-SO2 is more slowly eliminated, with average half-lives of 231 and 245 hours, compared with TZR or TZR-SO . This prolonged elimination half-life of TZR-SO2 could contribute to the persistent clinical efficacy of the drug .

Result of Action

The result of the action of this compound is the effective treatment of infections caused by various protozoa . By targeting the intracellular developmental stages of these organisms, the compound disrupts their life cycle, thereby controlling the infection .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the pharmacokinetics and efficacy of the drug can vary depending on the species and individual characteristics of the host organism .

Analyse Biochimique

Molecular Mechanism

Toltrazuril, the parent compound, is known to act against all intracellular stages of certain parasites . It undergoes extensive metabolism to Toltrazuril Sulfoxide and then to Toltrazuril Sulfone, which appears to have anticoccidial activity .

Temporal Effects in Laboratory Settings

Rac Toltrazuril-d3 Sulfoxide is converted to the short-lived intermediary metabolite Toltrazuril Sulfoxide, which is then further metabolized to the reactive Toltrazuril Sulfone . This metabolite is more slowly eliminated, with average half-lives of 80.3 and 82.9 hours, compared to Toltrazuril or Toltrazuril Sulfoxide . This suggests that this compound may have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

Studies on Toltrazuril, the parent compound, have shown that it is well-absorbed following oral administration and shows long plasma half-lives

Metabolic Pathways

This compound is metabolized to Toltrazuril Sulfoxide and then to Toltrazuril Sulfone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : rac Toltrazuril-d3 Sulfoxide is typically synthesized through chemical synthesis methods. The preparation involves the sulfoxidation of toltrazuril, a triazinetrione derivative, using deuterated reagents to introduce deuterium atoms into the molecule . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: : rac Toltrazuril-d3 Sulfoxide undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride can be used to convert the sulfoxide group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the sulfoxide group, often using reagents like sodium methoxide.

Major Products

Oxidation: The major product is toltrazuril sulfone.

Reduction: The major product is toltrazuril sulfide.

Substitution: Various substituted derivatives of toltrazuril can be formed depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

rac Toltrazuril-d3 Sulfoxide is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies by allowing for the differentiation between the parent compound and its metabolites. Similar compounds include:

Toltrazuril: The parent compound, used as an antiparasitic agent.

Toltrazuril Sulfone: A metabolite of toltrazuril with similar antiparasitic properties.

Toltrazuril Sulfide: Another metabolite formed through the reduction of toltrazuril sulfoxide.

These compounds share similar antiparasitic activities but differ in their pharmacokinetic profiles and specific applications in research and industry.

Propriétés

Numéro CAS |

1346603-43-7 |

|---|---|

Formule moléculaire |

C18H14F3N3O5S |

Poids moléculaire |

444.4 |

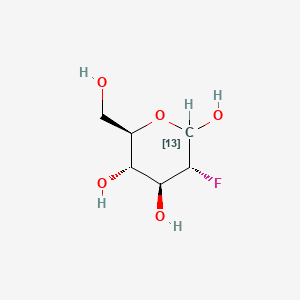

Nom IUPAC |

1-[3-methyl-4-[4-(trifluoromethylsulfinyl)phenoxy]phenyl]-3-(trideuteriomethyl)-1,3,5-triazinane-2,4,6-trione |

InChI |

InChI=1S/C18H14F3N3O5S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)29-12-4-6-13(7-5-12)30(28)18(19,20)21/h3-9H,1-2H3,(H,22,25,26)/i2D3 |

Clé InChI |

QWKYIPKCLAUFCM-BMSJAHLVSA-N |

SMILES |

CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)S(=O)C(F)(F)F |

Synonymes |

1-Methyl-3-[3-methyl-4-[4-[(trifluoromethyl)sulfinyl]phenoxy]phenyl]-1,3,5-triazine-2,4,6(1H,3H,5H)-trione-d3; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

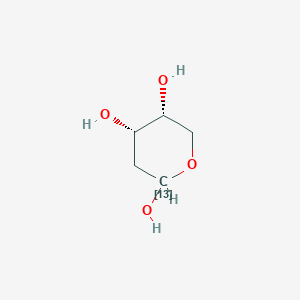

![2-deoxy-D-[2-13C]ribose](/img/structure/B583559.png)

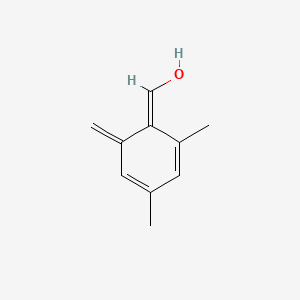

![2-deoxy-D-[5-13C]ribose](/img/structure/B583564.png)